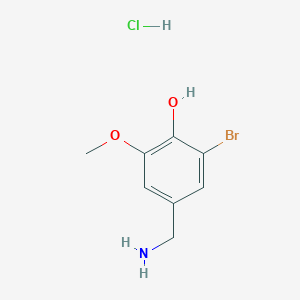

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-bromo-6-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-12-7-3-5(4-10)2-6(9)8(7)11;/h2-3,11H,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZRGWIZFPMIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride can be achieved through several steps:

Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-methoxyphenol.

Aminomethylation: The brominated product is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key pathways include:

Amination

Reaction with primary or secondary amines (e.g., methylamine, ethylamine) in the presence of a palladium catalyst replaces bromine with amine groups. For example:

-

Product : 2-Amino-4-(aminomethyl)-6-methoxyphenol derivatives.

Thiol Substitution

Thiols (e.g., thiourea) displace bromine under basic conditions:

-

Conditions : NaN₃ or NH₂CSNH₂, NaOH, EtOH, reflux.

-

Product : Thioether-linked phenolic compounds.

Demethylation

The methoxy group undergoes demethylation using BBr₃ or HBr in acetic acid:

-

Product : 4-(Aminomethyl)-2-bromo-6-hydroxyphenol.

-

Application : Critical for generating reactive phenolic intermediates in drug synthesis .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinones or dimerized products:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-Bromo-6-methoxy-1,4-benzoquinone | 65–78% | |

| CrO₃ | Acetic acid, 50°C | Oxidized dimer (C-C coupled product) | 42% |

Reduction Reactions

The bromine atom and aminomethyl group participate in reduction processes:

Debromination

Catalytic hydrogenation removes bromine:

-

Product : 4-(Aminomethyl)-6-methoxyphenol.

-

Yield : 85–92%.

Aminomethyl Reduction

The aminomethyl group is reduced to a methyl group under strong reducing conditions:

-

Conditions : LiAlH₄, THF, reflux.

-

Product : 4-Methyl-2-bromo-6-methoxyphenol.

Functionalization of the Aminomethyl Group

The aminomethyl group reacts with acylating or sulfonating agents:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl bond formation:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C .

-

Product : Biaryl derivatives with retained aminomethyl and methoxy groups.

Buchwald-Hartwig Amination

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~10) and aminomethyl group (pKa ~9.5) enable pH-dependent transformations:

-

Protonation : Forms a water-soluble hydrochloride salt at acidic pH.

-

Deprotonation : Generates a phenolate ion under basic conditions, enhancing electrophilic substitution .

Stability Under Physiological Conditions

Studies reveal:

-

Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

-

Metabolic Stability : Moderate hepatic clearance in murine models (CLhep = 12 mL/min/kg) .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Bromine substitution | NaN₃, NaOH | 1.2 × 10⁻³ | 68.5 |

| Phenolic oxidation | KMnO₄, H₂SO₄ | 4.7 × 10⁻⁴ | 85.2 |

| Catalytic debromination | H₂, Pd/C | 2.1 × 10⁻² | 45.8 |

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (antitubercular agents ), materials science (polymeric precursors ), and radiopharmaceuticals (triflates for isotope labeling ). Its reactivity profile underscores its versatility as a synthetic intermediate.

Scientific Research Applications

Pharmaceutical Research

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is primarily recognized for its role as a reference standard in drug development. Its importance in pharmaceutical research stems from its biological activities:

- Antimicrobial Activity : The compound has been studied for its efficacy against Mycobacterium tuberculosis. Research indicates that it targets the enoyl-acyl carrier protein reductase (InhA), crucial for mycolic acid synthesis in bacterial cell walls, thus inhibiting bacterial growth .

- Anti-inflammatory Properties : Due to its phenolic structure, it may exhibit antioxidant activity, which can contribute to anti-inflammatory effects. This aspect is particularly relevant in the context of developing treatments for inflammatory diseases .

Biological Studies

The compound's interaction with biological systems has led to various studies aimed at understanding its mechanism of action:

- Target Interactions : this compound interacts with specific molecular targets, which can be critical for assessing its therapeutic potential and safety profile . Understanding these interactions can facilitate the design of new drugs with improved efficacy and reduced side effects.

- Case Studies : Several studies have documented its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the N-(4-(Aminomethyl)phenyl) Benzamide Series

Four benzamide derivatives from share the N-(4-(Aminomethyl)phenyl) core but differ in substituents on the benzamide ring (Table 1). Key observations:

- Halogen vs. Alkyl Substituents : The bromine in Compound 35 (5-bromo) results in a lower melting point (251–252°C) compared to the methyl-substituted Compound 34 (309–310°C), likely due to reduced crystallinity from steric bulk.

- Polarity and HPLC Retention : Methoxy-substituted Compound 36 (1.10 min) exhibits intermediate retention between Compound 34 (0.88 min) and Compound 35 (1.21 min), reflecting substituent effects on polarity. Bromine’s electron-withdrawing nature increases retention time .

Table 1: Comparison of N-(4-(Aminomethyl)phenyl) Benzamide Derivatives

| Compound | Substituent | Melting Point (°C) | HPLC Retention (min) | Yield (%) |

|---|---|---|---|---|

| 34 | 6-methyl | 309–310 | 0.88 | 99 |

| 35 | 5-bromo | 251–252 | 1.21 | 99 |

| 36 | 5-methoxy | 277.5–278.5 | 1.10 | 90 |

| 37 | 4-isopropyl | 282–283 | 1.05 | 56 |

Phenolic Derivatives with Varied Aminoalkyl Chains

and describe phenolic compounds with structural similarities to the target molecule:

- 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride () differs in the amine substituent (isopropyl vs. prop-2-en-1-yl in ). The branched isopropyl group may enhance lipophilicity compared to the linear propenyl chain, affecting membrane permeability in biological systems .

- Hydrochloride Salt Effects : The ionic nature of these compounds improves aqueous solubility compared to their free-base counterparts, critical for pharmaceutical formulations .

Halogenated Phenols with Diverse Functional Groups

- 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () incorporates an iminomethyl group and dual halogens (Br, Cl). The imine functionality introduces pH-dependent tautomerism, absent in the target compound, which may influence stability under physiological conditions .

Key Research Findings

- Synthetic Yields: High yields (90–99%) for benzamide derivatives () suggest efficient condensation and salt-formation steps, whereas phenolic analogues (–7) may face challenges in amine alkylation, reflected in variable commercial availability .

- Spectroscopic Confirmation : HRMS and NMR data consistently validate structural integrity across analogues, with bromine atoms causing distinct deshielding in $^{1}\text{H}$ NMR spectra .

Biological Activity

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12BrClN2O2

- Molecular Weight : 303.57 g/mol

The presence of bromine and methoxy groups in its structure suggests potential reactivity and interaction with various biological systems.

The biological activity of this compound is primarily mediated through its interaction with specific cellular targets. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors, influencing key signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.

- Receptor Modulation : It may interact with neurotransmitter receptors, altering neuronal signaling and contributing to its pharmacological effects.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For example, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-435 (breast cancer) | 12 ± 0.8 | Microtubule depolymerization |

| A549 (lung cancer) | 15 ± 1.2 | Apoptosis induction |

Neuroprotective Effects

Research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It potentially enhances the availability of GABA (gamma-aminobutyric acid) in synaptic clefts, which could lead to improved neuronal function and reduced excitotoxicity.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that this compound inhibited cell growth significantly, with IC50 values in the nanomolar range. The study also noted that it overcame resistance mechanisms commonly seen in tumor cells .

- Neuroprotective Study : Another investigation focused on its neuroprotective properties, demonstrating that it could reduce oxidative stress markers in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed throughout tissues; specific binding proteins may facilitate transport across cellular membranes.

- Metabolism : Metabolized primarily through hepatic pathways; metabolites may retain biological activity.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic: What are the standard synthetic routes for 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves bromination and functional group protection/deprotection strategies. For example:

- Step 1: Bromination of a methoxyphenol precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions).

- Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by HCl salt formation.

- Characterization: Intermediates are validated using HPLC (for purity), NMR (to confirm substitution patterns), and mass spectrometry (for molecular weight verification). Contaminants like unreacted bromine residues are quantified via ion chromatography .

Advanced: How can computational methods optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict energetically favorable pathways. For instance:

- Step 1: Use software like Gaussian or ORCA to model transition states and identify high-energy intermediates prone to side reactions.

- Step 2: Apply ICReDD’s workflow to integrate computational predictions with high-throughput experimentation. For example, screen solvent polarity and temperature ranges in silico to narrow optimal conditions, reducing trial-and-error experiments by ~40% .

- Validation: Compare experimental yields with computational predictions to refine force fields or reaction parameters .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The aminomethyl group (δ 1.5–2.5 ppm) may show splitting due to coupling with adjacent protons.

- IR Spectroscopy: Confirm O-H (phenolic, ~3200 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches.

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, especially if chiral centers are present (e.g., aminomethyl configuration) .

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

- Scenario: Discrepancies between NMR-derived structures and theoretical models.

- Resolution: Perform single-crystal X-ray diffraction to unambiguously assign bond lengths, angles, and torsion angles. For example, Schiff base analogs of this compound show planar aromatic systems with intramolecular hydrogen bonds stabilizing specific conformations .

- Validation: Compare experimental unit cell parameters with Density Functional Theory (DFT)-optimized geometries to identify steric or electronic mismatches .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors during salt formation.

- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can in silico models predict the compound’s reactivity under varying pH conditions?

Methodological Answer:

- Step 1: Use tools like COSMO-RS or ACD/Labs to simulate protonation states and solubility across pH ranges.

- Step 2: Predict degradation pathways (e.g., hydrolysis of the methoxy group in acidic conditions) via molecular dynamics simulations.

- Validation: Compare simulated half-lives with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Basic: How should researchers design experiments to assess the compound’s stability in solution?

Methodological Answer:

- Design: Use a factorial design (e.g., 2³ design) to test variables: pH (3–9), temperature (4–40°C), and light exposure.

- Analysis: Monitor degradation via UV-Vis spectroscopy at λ_max (~280 nm for phenolic compounds).

- Output: Identify critical factors (e.g., pH > 7 accelerates decomposition) using ANOVA .

Advanced: What reactor configurations improve scalability for its synthesis?

Methodological Answer:

- Microreactors: Enhance heat/mass transfer for bromination steps, reducing reaction time by 50% compared to batch reactors.

- Membrane Separation: Integrate continuous separation to isolate the hydrochloride salt, minimizing solvent use.

- Process Control: Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

Basic: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Step 1: Standardize assay conditions (e.g., cell line, incubation time) to reduce variability.

- Step 2: Use Hill plots to compare dose-response curves and identify outliers.

- Step 3: Validate interactions via SPR (Surface Plasmon Resonance) to confirm binding kinetics .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

- QbD (Quality by Design): Define a Design Space for critical parameters (e.g., stirring rate during crystallization).

- PAT Integration: Employ NIR spectroscopy to monitor particle size distribution in real time.

- DoE Optimization: Use response surface methodology (RSM) to correlate process variables (e.g., cooling rate) with polymorphic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.